Beta-1 Adrenoceptor Binding Affinity: (R,S,S,S)-Nebivolol Has 175-Fold Lower β1 Affinity Than the d-Enantiomer, Confirming Its Distinct Pharmacological Role
In the seminal in vitro receptor binding study by Pauwels et al. (1988), the (R,S,S,S)-enantiomer (coded R 67 145) exhibited 175-fold lower β1-adrenergic binding affinity compared with the (S,R,R,R)-enantiomer (R 67 138), which itself showed a Ki value of 0.9 nM at β1-adrenergic receptor sites in rabbit lung membrane preparations with a β2/β1 selectivity ratio of 50 [1]. This profound affinity differential was confirmed in a subsequent study using transfected CHO cells expressing human β1- and β2-adrenoceptors: l-nebivolol (RSSS) was 1,460-fold less potent than d-nebivolol (SRRR) in inhibiting β1-adrenoceptor-coupled cAMP accumulation, with d-nebivolol exhibiting an IC₅₀ of 0.41 nM [2]. These data establish that (R,S,S,S)-nebivolol is functionally devoid of clinically meaningful β1-blockade at concentrations where d-nebivolol is maximally active.
| Evidence Dimension | β1-adrenergic receptor binding affinity |
|---|---|
| Target Compound Data | (R,S,S,S)-nebivolol: 175-fold lower β1 affinity than d-nebivolol (Ki not directly reported due to negligible binding); in CHO-Huβ1 cells: 1,460-fold less potent than d-nebivolol |
| Comparator Or Baseline | d-Nebivolol (S,R,R,R / R 67 138): Ki = 0.9 nM at rabbit lung β1 receptors (β2/β1 ratio = 50); IC₅₀ = 0.41 nM in CHO-Huβ1 cAMP assay |
| Quantified Difference | 175-fold lower β1 binding affinity (rabbit lung); 1,460-fold lower functional potency (CHO-Huβ1 cells) |
| Conditions | Rabbit lung membrane preparation with [³H]CGP-12177 and [³H]dihydroalprenolol radioligands; CHO cells stably expressing human β1- or β2-adrenoceptors |
Why This Matters
This 175- to 1,460-fold affinity gap definitively separates the pharmacological functions of the two enantiomers: researchers procuring (R,S,S,S)-nebivolol can study NO-mediated and antioxidant mechanisms without confounding β1-blockade, something impossible with racemic nebivolol or d-nebivolol alone.
- [1] Pauwels PJ, Gommeren W, Van Lommen G, Janssen PA, Leysen JE. The receptor binding profile of the new antihypertensive agent nebivolol and its stereoisomers compared with various beta-adrenergic blockers. Mol Pharmacol. 1988 Dec;34(6):843-51. PMID: 2462161. View Source
- [2] Pauwels PJ, Van Gompel P, Leysen JE. Human beta 1- and beta 2-adrenergic receptor binding and mediated accumulation of cAMP in transfected Chinese hamster ovary cells. Profile of nebivolol and known beta-adrenergic blockers. Biochem Pharmacol. 1991 Oct 9;42(9):1683-9. doi:10.1016/0006-2952(91)90502-v. PMID: 1681809. View Source
